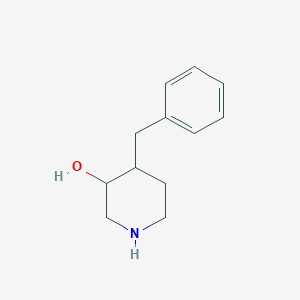

4-Benzylpiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-benzylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNACGVJQYLRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylpiperidin 3 Ol

Enantioselective and Stereoselective Synthesis

The precise control of stereochemistry in the synthesis of 4-benzylpiperidin-3-ol and related piperidine (B6355638) structures is paramount for their application in drug discovery and development. nih.gov Various strategies have been devised to achieve high levels of enantiomeric and diastereomeric purity.

Chiral Pool Approaches for Stereocontrol

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. bccollegeasansol.ac.innumberanalytics.comtcichemicals.com This approach offers an effective way to control the absolute configuration of stereocenters within the piperidine ring. For instance, naturally occurring amino acids, sugars, and terpenes can serve as chiral precursors. bccollegeasansol.ac.intcichemicals.com The synthesis of complex natural products and therapeutic agents, such as Oseltamivir (Tamiflu) from shikimic acid, exemplifies the power of this strategy. numberanalytics.com By starting with a molecule of known chirality, the stereochemical outcome of the synthetic sequence can be more reliably predicted and controlled.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of polysubstituted piperidines. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a ring-forming reaction. researchgate.net

One notable example is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which allows for the facile construction of piperidine scaffolds with high enantioselectivity. nih.gov This method brings together three components—an alkyne, an alkene, and an isocyanate—in a catalytic, asymmetric fashion, with a removable tether facilitating the formation of the monocyclic piperidine ring. nih.gov The stereocenter introduced in this catalytic step can then direct the diastereoselectivity of subsequent transformations. nih.gov

Other asymmetric catalytic approaches include:

β-Cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones. researchgate.net

Palladium(0)-catalyzed asymmetric one-pot 6π-azaelectrocyclization. nih.govacs.org

Organocatalytic enantioselective intramolecular aza-Michael reactions. rsc.org

Reductive aminases (RedAms) for the selective reductive amination of cyclic secondary amines. d-nb.info

These catalytic systems offer versatile and efficient routes to chiral piperidine derivatives, often with high yields and excellent stereocontrol. nih.govresearchgate.net

Kinetic Resolution Techniques for Enantiomeric Purity

Kinetic resolution is a widely used strategy for separating a racemic mixture into its constituent enantiomers. wikipedia.orgprinceton.edu This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. princeton.edu

Enzymatic kinetic resolution has proven to be a particularly effective method. nih.govethz.ch For example, lipases can be used to selectively acylate one enantiomer of a racemic piperidine derivative, facilitating the separation of the acylated product from the unreacted enantiomer. nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceutical agents. nih.gov

Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution, as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. wikipedia.orgprinceton.edu DKR combines a rapid, in situ racemization of the starting material with a highly selective kinetic resolution, thereby continuously replenishing the faster-reacting enantiomer. wikipedia.org This approach has been successfully employed in the synthesis of enantiopure piperidines through processes like the cyclocondensation of chiral amino alcohols with racemic δ-oxo-acid derivatives. researchgate.net

| Resolution Technique | Description | Key Features |

| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer of a racemate. nih.govethz.ch | High selectivity, mild reaction conditions. ethz.ch |

| Dynamic Kinetic Resolution (DKR) | Combines in situ racemization with kinetic resolution to convert the entire racemic mixture to a single enantiomer. wikipedia.orgprinceton.edu | Theoretical 100% yield, powerful for asymmetric synthesis. wikipedia.org |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this often involves the stereocontrolled reduction of a ketone or imine precursor. mdpi.comnih.gov

For example, the reduction of N-sulfinyl δ-amino β-ketophosphonates can lead to the formation of trans-2,6-disubstituted piperidines with high diastereoselectivity. nih.gov Similarly, the diastereoselective reduction of a piperidinone precursor using a bulky reducing agent like L-Selectride can favor the formation of a specific diastereomer. mdpi.com The stereochemical outcome of these reductions is often influenced by factors such as the choice of reducing agent, the presence of directing groups, and the conformational preferences of the substrate. mdpi.com

Other diastereoselective methods include:

The addition of organometallic reagents to chiral piperidine epoxides. nih.gov

The cyclization of imines generated from α-allylsilane amino acids. nih.gov

Aza-Michael addition reactions followed by spontaneous lactamization. researchgate.net

These pathways provide reliable access to piperidines with well-defined relative stereochemistry, which is crucial for establishing the desired three-dimensional structure of the final product.

Novel Synthetic Routes and Process Development

The development of new and efficient synthetic routes to this compound and its derivatives is an ongoing area of research, driven by the need for scalable and cost-effective manufacturing processes.

Epoxidation and Regioselective Ring-Opening Reactions

A common and effective strategy for the synthesis of 4-substituted piperidin-3-ols involves the epoxidation of a tetrahydropyridine (B1245486) precursor followed by the regioselective ring-opening of the resulting epoxide. acs.orgresearchgate.netresearchgate.net This approach allows for the controlled installation of the hydroxyl and amino functionalities with a defined trans-relationship. acs.orgresearchgate.net

The synthesis often begins with the reduction of a pyridinium (B92312) salt to generate a tetrahydropyridine derivative. acs.orgresearchgate.net Subsequent epoxidation, for instance with a peroxy acid, yields a 3,4-epoxypiperidine intermediate. researchgate.net The crucial step is the regioselective opening of this epoxide ring with a nucleophile, such as benzylamine (B48309), often in the presence of a Lewis acid like lithium perchlorate (B79767) to direct the nucleophilic attack to the C-4 position. researchgate.netresearchgate.netresearchgate.net This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of attack and establishing the trans-stereochemistry of the resulting amino alcohol. vulcanchem.comlibretexts.org

The enantiomeric purity of the final product can be achieved through the kinetic resolution of the racemic epoxide intermediate or by resolving the final racemic amino alcohol via salt formation with a chiral acid. acs.orgresearchgate.netresearchgate.net

| Step | Reagents/Conditions | Outcome |

| Pyridinium Salt Reduction | e.g., NaBH4 | Tetrahydropyridine derivative acs.orgresearchgate.net |

| Epoxidation | e.g., m-CPBA | 1-Benzyl-3,4-epoxypiperidine researchgate.net |

| Regioselective Ring-Opening | e.g., Benzylamine, LiClO4 | trans-4-Amino-1-benzyl-piperidin-3-ol researchgate.netresearchgate.net |

| Resolution (optional) | e.g., (R)-O-acetyl mandelic acid | Enantiomerically pure product acs.orgresearchgate.net |

This synthetic sequence has been shown to be scalable and provides a reliable route to enantiomerically pure trans-4-benzylaminopiperidin-3-ol. acs.orgresearchgate.net

Reductive Amination Strategies

Reductive amination serves as a direct and versatile method for the synthesis of piperidine derivatives. This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. d-nb.info In the context of this compound synthesis, a common precursor is 1-benzyl-4-methylpiperidin-3-one, which can undergo reductive amination with methylamine. google.com The use of a Lewis acid, such as titanium(IV) isopropoxide, can facilitate this transformation. google.com

The choice of reducing agent is crucial for the success of reductive amination. While sodium triacetoxyborohydride (B8407120) is effective, it is also moisture-sensitive and can be challenging to handle on a large scale. google.com Alternative reducing agents like sodium cyanoborohydride (NaBH3CN) are often employed, particularly in methodologies aiming for protecting-group-free synthesis of primary amines from aldehydes. organic-chemistry.org The optimization of reaction conditions, including pH and the concentration of the ammonia (B1221849) source, is critical to favor the formation of the desired primary amine and minimize the production of secondary and tertiary amine byproducts. organic-chemistry.org

The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine has been achieved through a sequence involving hydroboration of a tetrahydropyridine intermediate, followed by oxidation and subsequent reductive amination, a process that has been successfully scaled up for larger quantity production. carbogen-amcis.com

Hydroboration-Oxidation Sequences

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol. iitk.ac.innumberanalytics.com This method is particularly useful for achieving anti-Markovnikov addition of a hydroxyl group across a double bond. masterorganicchemistry.com The process involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3•THF), to an alkene, followed by oxidation of the resulting organoborane with hydrogen peroxide (H2O2) and a base like sodium hydroxide. masterorganicchemistry.comlibretexts.org

In the synthesis of piperidine derivatives, hydroboration-oxidation can be applied to tetrahydropyridine intermediates. carbogen-amcis.com For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine utilizes the hydroboration of a tetrahydropyridine precursor to introduce the hydroxyl group with specific stereochemistry. carbogen-amcis.com The regioselectivity of the hydroboration step is a key feature, typically placing the boron atom on the less substituted carbon of the double bond, which after oxidation, results in the alcohol at that position. libretexts.org The reaction is also stereospecific, with the hydroboration step proceeding via a syn addition of the hydrogen and boron atoms to the same face of the alkene. masterorganicchemistry.com

It's important to note that the choice of borane reagent can influence the reaction. Besides BH3•THF, substituted boranes like disiamylborane (B86530) and 9-borabicyclo[3.3.1]nonane (9-BBN) are also used. masterorganicchemistry.com

Pyridine (B92270) and Tetrahydropyridine Precursor Transformations

A common and scalable approach to synthesizing this compound derivatives involves the transformation of pyridine and tetrahydropyridine precursors. researchgate.net This strategy often begins with the quaternization of a pyridine derivative with a benzyl (B1604629) halide, such as benzyl chloride, to form a pyridinium salt. google.comresearchgate.net

Subsequent reduction of the pyridinium salt generates a tetrahydropyridine derivative. researchgate.netnih.gov This reduction can be achieved using various reducing agents, including sodium borohydride. google.com The resulting tetrahydropyridine is a versatile intermediate that can undergo further transformations. derpharmachemica.com

One key transformation is epoxidation of the tetrahydropyridine double bond. researchgate.net This is often followed by a nucleophilic ring-opening of the epoxide. For instance, reaction with benzylamine (BnNH2) can establish the trans-relationship between the resulting amino and hydroxyl groups. researchgate.net The regiochemistry of this ring-opening can be controlled, for example, by using Lewis acids like lithium perchlorate to direct the nucleophilic attack to a specific carbon of the epoxide. researchgate.netresearchgate.net

An alternative route starting from 1-benzylpiperidin-4-one involves the addition of an organolithium reagent, followed by dehydration to form a tetrahydropyridine intermediate, which is then reduced. nih.gov

| Starting Material | Key Transformations | Product | Ref |

| Pyridine | Quaternization with benzyl chloride, reduction to tetrahydropyridine, epoxidation, epoxide ring-opening | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | researchgate.net |

| 3-Amino-4-methyl pyridine | N-acylation, quaternization, partial reduction, hydrolysis, reductive amination | (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine | google.com |

| 1-Benzylpiperidin-4-one | Addition of methyllithium, dehydration to tetrahydropyridine, epoxidation | 1-Benzyl-4-methyl-piperidin-3-ol | derpharmachemica.com |

Exploration of Bicyclic Intermediates in Piperidine Synthesis

The use of bicyclic intermediates offers a powerful strategy for controlling stereochemistry in the synthesis of substituted piperidines. nih.gov Chiral non-racemic bicyclic lactams, for instance, are valuable starting materials for preparing enantiomerically pure piperidine derivatives. nih.gov These bicyclic systems can be synthesized through methods like the aza-annulation of β-enaminoesters. nih.gov

A key reaction in forming such intermediates is the intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters, which can generate multiple new stereogenic centers with high diastereoselectivity. rsc.org The resulting chiral zwitterionic bicyclic intermediates can then be further elaborated to access highly functionalized piperidines. nih.gov

Another approach involves the ring-expansion of piperidines via bicyclic azetidinium intermediates to produce larger ring structures like azocanes. researchgate.net While not directly leading to this compound, this methodology highlights the utility of bicyclic systems in manipulating heterocyclic scaffolds.

In the context of synthesizing 4-substituted 3-aminopiperidine derivatives, bicyclic aziridines and oxiranes serve as crucial intermediates. derpharmachemica.com For example, 1-benzyl-4-methyl-7-oxa-4-aza-bicyclo[4.1.0]heptane, an epoxide derived from a tetrahydropyridine, can be opened to install the desired functionality. derpharmachemica.com Similarly, the regio- and stereospecific ring-opening of 1-benzyl-3,4-epoxypiperidine is a key step in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols and trans-4-amino-1-benzylpiperidin-3-ols. researchgate.net The choice of catalyst, such as a Lewis acid, can dictate the regioselectivity of the epoxide opening. researchgate.net

Chemical Modifications and Functionalization Reactions

Once the this compound core is synthesized, further modifications can be carried out at the piperidine nitrogen and the hydroxyl group to generate a diverse range of derivatives.

Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation is a frequently employed modification. For instance, the piperidine nitrogen can be alkylated with various alkyl halides. nih.gov Another important reaction is N-acylation. google.com

In cases where the piperidine nitrogen is part of a precursor like (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate, the benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Protecting groups are often used on the piperidine nitrogen during synthesis to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The removal of these protecting groups, or deprotection, is a key step in many synthetic sequences. For example, N-benzyl groups can be removed via hydrogenolysis. researchgate.net

| Reaction Type | Reagents/Conditions | Purpose | Ref |

| N-alkylation | Alkyl halides, potassium carbonate | Introduce alkyl substituents | nih.gov |

| N-acylation | Acyl halides | Introduce acyl substituents | google.com |

| Deprotection (N-benzyl) | Hydrogenolysis (e.g., Pd/C, H2) | Remove benzyl protecting group | researchgate.net |

| Deprotection (Boc) | Acidic conditions | Remove Boc protecting group | nih.gov |

Modifications of the Hydroxyl Group

The hydroxyl group at the 3-position of the piperidine ring provides another handle for chemical modification. One common reaction is oxidation, which can convert the secondary alcohol into a ketone.

Etherification of the hydroxyl group is another important transformation. For example, the hydroxyl group can react with alkyl halides in the presence of a base like sodium hydride to form ethers. nih.gov The Mitsunobu reaction provides an alternative method for forming ethers from alcohols. nih.gov

Introduction of Additional Stereocenters

The synthesis of piperidine derivatives with multiple stereocenters is a significant challenge in medicinal and synthetic chemistry. researchgate.net The pre-existing stereocenter in this compound or its precursors can be leveraged to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. msu.edu This allows for the controlled construction of complex, three-dimensional molecules.

One effective strategy involves the asymmetric hydrogenation of unsaturated precursors. For instance, N-enamides derived from 1-benzylpiperidin-3-one (B1329684) can undergo rhodium-catalyzed asymmetric hydrogenation. This method provides an atom-economical route to enantioenriched 3-aminopiperidine derivatives, effectively installing a new stereocenter at the C-3 position with high enantioselectivity. acs.orgnih.gov

Another approach involves reactions on tetrahydropyridine intermediates. For example, the synthesis of a key intermediate for the drug Tofacitinib, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, can be achieved from 4-methylpicoline. researchgate.net A crucial step in one reported synthesis is the hydroboration-oxidation of an N-benzyl tetrahydropyridine intermediate. This reaction proceeds to give the alcohol derivative, installing two adjacent stereocenters simultaneously. researchgate.net The subsequent conversion of the hydroxyl group to an amine via oxidation and reductive amination completes the synthesis of the target molecule with defined stereochemistry at both the C-3 and C-4 positions. researchgate.net

Classical resolution is also a viable method for isolating a single diastereomer from a mixture. In the synthesis of trans-1-benzyl-4-(benzylamino)piperidin-3-ol, the racemic product mixture was successfully resolved by forming a diastereomeric salt with (R)-O-acetyl mandelic acid. researchgate.net This allowed for the isolation of the desired (3R,4R) enantiomer.

| Method | Precursor | Key Reagents/Catalyst | Stereocenters Introduced | Outcome/Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | N-(1-benzylpiperidin-3-yl)enamide | Rhodium-diphosphine catalyst (e.g., TangPhos) | C3-amine, C4 | High enantioselectivity (up to >99% ee reported for related systems) | acs.org, nih.gov |

| Hydroboration-Oxidation | N-benzyl tetrahydropyridine derivative | BF₃·OEt₂, BH₃, H₂O₂ | C3-hydroxyl, C4-methyl | Forms specific diastereomer, followed by chiral resolution | researchgate.net |

| Diastereomeric Salt Resolution | Racemic trans-1-benzyl-4-(benzylamino)piperidin-3-ol | (R)-O-acetyl mandelic acid | Separation of existing C3/C4 enantiomers | Isolation of the (3R,4R) isomer | researchgate.net |

Synthesis of Polyhydroxylated and Aminohydroxylated Analogs

Polyhydroxylated and aminohydroxylated piperidines are important classes of compounds, often studied as iminosugar mimics and glycosidase inhibitors. researchgate.net The this compound framework is an excellent starting point for the synthesis of these analogs. A predominant strategy involves the stereoselective epoxidation of an alkene precursor followed by the regioselective opening of the epoxide ring.

A concise synthesis of enantiomerically pure trans-4-aminopiperidin-3-ols has been developed starting from an optically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine. researchgate.net The ring-opening of this epoxide with various primary and secondary amines, such as benzylamine and (S)-1-phenylethylamine, proceeds with high regio- and stereospecificity in the presence of lithium perchlorate (LiClO₄). researchgate.netresearchgate.net This reaction exclusively attacks the C-4 position to yield the corresponding trans-amino alcohols, which are valuable precursors for aminohydroxylated piperidine alkaloids. researchgate.net The reaction using (S)-1-phenylethylamine as the nucleophile resulted in two diastereomers, which were separable by column chromatography. researchgate.net

Similarly, polyhydroxylated analogs can be synthesized. The reaction of 1-benzyl-4,5-epoxypiperidin-3-ols with nucleophiles leads to the formation of 4-substituted 1-benzylpiperidine-3,5-diols. researchgate.net This regio- and stereoselective synthesis proceeds via the nucleophilic cleavage of the epoxide, yielding dihydroxylated piperidine structures. researchgate.net

The Sharpless asymmetric aminohydroxylation offers an alternative and powerful method for creating vicinal amino alcohol functionalities directly from an alkene. nih.govorganic-chemistry.org This reaction utilizes an osmium catalyst and a chiral ligand to achieve a syn-selective addition of a hydroxyl group and an amino group across a double bond, providing a different stereochemical outcome (syn-diol) compared to the anti-diol product obtained from the epoxide-opening route. organic-chemistry.org

| Analog Type | Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aminohydroxylated | (3R,4S)-1-Benzyl-3,4-epoxypiperidine | Benzylamine, LiClO₄ | (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol | 85% | researchgate.net |

| Aminohydroxylated | (3R,4S)-1-Benzyl-3,4-epoxypiperidine | (S)-1-Phenylethylamine, LiClO₄ | (3R,4R)-1-Benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol | 41% | researchgate.net |

| Aminohydroxylated | 1-Benzyl-4,5-epoxypiperidin-3-ols | Benzylamine, LiClO₄ | 4-Benzylamino-1-benzylpiperidine-3,5-diol | Not specified | researchgate.net |

| Polyhydroxylated | 1-Benzyl-4,5-epoxypiperidin-3-ols | Thiophenol, LiClO₄ | 1-Benzyl-4-(phenylthio)piperidine-3,5-diol | Not specified | researchgate.net |

Medicinal Chemistry and Pharmacological Investigations of 4 Benzylpiperidin 3 Ol Derivatives

Scaffold Design and Ligand Development

The design and development of ligands based on the 4-benzylpiperidin-3-ol core leverage its inherent properties as a privileged structure, allowing for systematic modifications to achieve desired therapeutic effects, including the development of multi-targeting agents.

This compound as a Privileged Structure in Drug Discovery

The broader N-benzylpiperidine framework, to which this compound belongs, is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The key to its success lies in the combination of a basic nitrogen atom within the piperidine (B6355638) ring and an aromatic benzyl (B1604629) group. This arrangement allows for a variety of interactions with biological targets, including hydrogen bonding, ionic interactions, and π-π stacking. The introduction of a hydroxyl group at the 3-position, as in this compound, adds a crucial hydrogen bond donor and acceptor site, further enhancing its potential for specific and high-affinity interactions with receptor pockets. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making the this compound scaffold a valuable starting point for the design of new drugs.

Diversification of the Piperidine Core

The this compound nucleus serves as a versatile template for the synthesis of diverse chemical libraries. Medicinal chemists can systematically modify several key positions to explore the chemical space and optimize biological activity. Common diversification strategies include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring of the benzyl moiety can modulate electronic properties, lipophilicity, and steric bulk, thereby influencing receptor affinity and selectivity.

Modification of the Piperidine Nitrogen: While the benzyl group is a defining feature, it can be replaced with other arylalkyl or heteroarylalkyl groups to probe different binding interactions.

Derivatization of the 3-hydroxyl Group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to alter polarity and hydrogen bonding capacity.

Introduction of further substituents on the piperidine ring: Adding substituents at other available positions on the piperidine ring can create new chiral centers and provide opportunities for additional interactions with the target protein.

These modifications allow for the fine-tuning of a ligand's properties to achieve a desired pharmacological profile. For instance, an efficient method for constructing 4-benzylpiperidines using a Suzuki coupling protocol has been described, which tolerates a wide variation in both the aryl and piperidine components, facilitating the creation of diverse derivatives. organic-chemistry.org

Integration into Multi-Targeting Ligands

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). The this compound scaffold is well-suited for this approach. Its inherent ability to interact with various receptor types allows for its incorporation into hybrid molecules designed to modulate multiple pathological pathways simultaneously.

For example, N-benzylpiperidine analogs have been designed and synthesized as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov The N-benzylpiperidine fragment often serves as the core structure that provides affinity for the catalytic or peripheral anionic site of AChE, while other appended moieties can be designed to interact with the active site of BACE-1. nih.gov The design of such MTDLs often involves the rational modification of existing drugs or privileged structures to incorporate pharmacophoric elements necessary for interacting with multiple targets. nih.gov

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Receptor Binding Affinity

Systematic substitution on the this compound scaffold has been shown to have a profound impact on receptor binding affinity and selectivity. The following table summarizes key findings from SAR studies on related N-benzylpiperidine derivatives, which can provide insights into the potential behavior of this compound analogs.

| Scaffold/Derivative | Target Receptor(s) | Key Substituent Effects on Affinity |

| N-benzylpiperidine linked 1,3-dimethylbenzimidazolinones | Cholinesterases (AChE, BChE) | Methyl substitution on the benzyl ring generally decreased AChE inhibitory activity. The position of the methyl group was important, with meta > ortho > para for activity. Methoxy substitution also showed position-dependent effects on AChE inhibition (para > meta). nih.gov |

| 1-Benzoylpiperidine Derivatives | Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) | Halogen substituents at the 3-position of the benzylpiperidine moiety did not enhance activity towards AChE or promote interaction with SERT. mdpi.com |

| 4-(Pyrazolyl)piperidine Derivatives | CCR5 Receptor | Both lipophilic and hydrophilic substituents on the phenyl of the benzyl group increased antiviral potency. Alkoxy substituents provided a good balance of antiviral activity and pharmacokinetic parameters. researchgate.net |

These studies highlight that even subtle changes to the substitution pattern on the benzyl ring can lead to significant differences in biological activity and receptor selectivity.

Stereochemical Influence on Pharmacological Activity

The this compound molecule contains at least two chiral centers (at positions 3 and 4 of the piperidine ring), leading to the existence of multiple stereoisomers. The spatial arrangement of the benzyl and hydroxyl groups can significantly affect how the molecule interacts with its biological target. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit widely different pharmacological activities, potencies, and even toxicities.

For instance, in a series of optically active molecules based on a related 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template, the stereochemistry was found to be a critical determinant of affinity for dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. nih.gov Depending on the specific stereoisomer, compounds exhibited varying degrees of affinity and selectivity for these monoamine transporters. nih.gov

The synthesis of enantiomerically pure trans-1-benzyl-4-aminopiperidin-3-ols underscores the importance of controlling stereochemistry to access specific pharmacological profiles. The absolute configuration of such molecules is known to be directly related to their biological activity.

The following table illustrates the potential impact of stereochemistry on receptor affinity, based on data from closely related structures.

| Compound Series | Receptor Target | Influence of Stereochemistry |

| 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives | Monoamine Transporters (DAT, SERT, NET) | Different stereoisomers displayed varying affinities for the dopamine, serotonin, and norepinephrine transporters, highlighting the critical role of the 3D arrangement of substituents. nih.gov |

These findings emphasize the necessity of stereoselective synthesis and the evaluation of individual stereoisomers in the drug discovery process to identify the most potent and selective therapeutic candidates derived from the this compound scaffold.

Elucidation of Key Pharmacophoric Elements

The 4-benzylpiperidine (B145979) scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. researchgate.net Pharmacophore models for derivatives of this scaffold, particularly in the context of receptor binding, typically identify several key features essential for activity. A common pharmacophore for sigma (σ) receptor ligands includes a positive ionizable functionality, which is fulfilled by the piperidine nitrogen atom. nih.gov This is complemented by two hydrophobic regions: the benzyl moiety often serves as a secondary hydrophobic group, while another substituent, frequently attached to the piperidine nitrogen, acts as the primary hydrophobic group. nih.gov The spatial arrangement and linear orientation of these elements within the receptor's binding site are crucial for high-affinity interactions. nih.gov

For cholinesterase inhibition, the N-benzylpiperidine moiety is a well-established pharmacophoric element, notably present in the Alzheimer's disease drug donepezil. tandfonline.com In this context, the benzyl group often interacts with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the piperidine nitrogen interacts with the catalytic anionic site (CAS). The linker connecting these two moieties is critical for optimal dual-site binding. tandfonline.comtandfonline.com Modifications to the benzyl ring, such as the introduction of electron-withdrawing or lipophilic groups, can significantly modulate the inhibitory activity and selectivity for either AChE or butyrylcholinesterase (BuChE). nih.govacs.orgnih.gov

Target Engagement and Mechanism of Action Studies

The versatility of the this compound scaffold allows its derivatives to engage a wide array of biological targets, demonstrating diverse pharmacological activities.

Sigma Receptor (σ1, σ2) Ligand Interactions

Derivatives based on the benzylpiperidine and related benzylpiperazine scaffolds have been extensively investigated as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in various central nervous system (CNS) disorders, including neuropathic pain. nih.govunict.it Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can tune both affinity and selectivity.

For instance, a series of benzylpiperazine derivatives demonstrated that introducing a para-substituent on the benzyl ring could enhance σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov One of the most potent compounds in a studied series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a very high affinity for the σ1 receptor and significant selectivity. nih.gov Similarly, another study found that the benzyl derivative 12a (a piperidine) showed sub-nanomolar affinity for the σ1 receptor with complete selectivity over the σ2 subtype. unict.it In contrast, introducing a 4-hydroxylphenyl moiety was generally found to be detrimental to the affinity for both σ1 and σ2 receptors. nih.gov

| Compound | Target | Binding Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

| Compound 15 | σ1 Receptor | 1.6 nM | 886 |

| Lead Compound 8 | σ1 Receptor | Not Specified | 432 |

| Compound 1 | σ1 Receptor | 3.2 nM | Not Specified |

| Compound 2 | σ1 Receptor | 24 nM | 50 |

| Haloperidol (Reference) | σ1 Receptor | 2.5 nM | Not Specified |

Table 1: Sigma Receptor Binding Affinities for select benzylpiperazine and benzylpiperidine derivatives. nih.govnih.gov

Dopamine Receptor (D4) Antagonism

The dopamine D4 receptor (D4R) is a key target for CNS disorders, and 3- or 4-benzyloxypiperidine scaffolds have emerged as a promising class of D4R antagonists. nih.govchemrxiv.org These compounds are of interest for their potential therapeutic applications in conditions like Parkinson's disease-related dyskinesias. researchgate.net

Research has focused on developing derivatives with high potency and selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, D5). d-nb.info SAR studies revealed that N-substitution on the piperidine ring is a critical determinant of activity. While various N-benzyl substituents were explored, only specific modifications retained high affinity. nih.gov For example, compound 8w, with a specific N-benzyl substitution, maintained a respectable binding affinity (Ki = 165 nM). nih.gov The development of these selective antagonists provides valuable tool compounds for investigating D4 receptor signaling. d-nb.info

| Compound | Target | Binding Affinity (Ki) | Selectivity |

| Compound 8s | Dopamine D4 Receptor | 319 nM | Selective vs other DR subtypes |

| Compound 8w | Dopamine D4 Receptor | 165 nM | Selective vs other DR subtypes |

| Compound 14a | Dopamine D4 Receptor | 0.3 nM | >2000-fold vs D1, D2, D3, D5 |

Table 2: Dopamine D4 Receptor Binding Affinities for select piperidine derivatives. nih.govd-nb.info

Histamine (B1213489) H3 Receptor Antagonism

Histamine H3 receptors (H3R) are primarily located in the CNS and act as autoreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3R have potential therapeutic value in treating cognitive disorders like Alzheimer's disease and narcolepsy. wikipedia.org The 4-oxypiperidine scaffold, a close structural relative of this compound, has been utilized to design potent H3R antagonists. nih.gov

In one study, flexible alkyl chains in lead compounds were replaced with more rigid aromatic linkers to enhance binding affinity. nih.gov SAR exploration showed that substitution at the para-position of the aromatic ring generally enhances H3R antagonistic activity. nih.gov Further modifications, such as replacing a benzene (B151609) ring with biphenyl (B1667301) or naphthalene (B1677914) linkers, were explored to increase structural rigidity and lipophilicity, leading to compounds with nanomolar affinity for the H3R. nih.gov

| Compound Class | Target | General Finding |

| 4-Oxypiperidines | Histamine H3 Receptor | Replacement of flexible alkyl linkers with rigid aromatic groups enhances affinity. nih.gov |

| Aniline (B41778) Amide Derivatives | Histamine H3 Receptor | Attachment of a substituted aniline amide to the piperidine via a two-methylene linker yielded potent antagonists. nih.gov |

| Phenoxymethylbenzyl Derivatives | Histamine H3 Receptor | Compounds with a 4-phenoxymethyl group on the benzyl ring showed low nanomolar affinity. sigmaaldrich.com |

Table 3: Summary of Findings for Histamine H3 Receptor Antagonism by Piperidine Derivatives.

Glycosidase and Hexosaminidase Inhibition

α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.gov While direct studies on this compound derivatives as glycosidase inhibitors are limited in the provided context, related nitrogen-containing heterocyclic structures, such as piperidines, are known to be effective. For example, (3R,4R,5S)-5-acetamido-3,4-piperidinediol has been identified as a selective hexosaminidase inhibitor. nih.gov The core piperidine ring is a key structural motif in many glycosidase inhibitors, mimicking the oxocarbenium ion transition state of the enzymatic reaction. The inhibitory potential of this compound derivatives would depend on the specific stereochemistry and substitutions, which could allow them to fit into the active site of enzymes like α-glucosidase or β-hexosaminidase.

Cholinergic System Modulation (AChE/BuChE Inhibition)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov Numerous derivatives of the 1-benzylpiperidine (B1218667) scaffold have been synthesized and evaluated as potent cholinesterase inhibitors. nih.govptfarm.pl

SAR studies have provided detailed insights into the structural requirements for potent inhibition. For 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, electron-withdrawing groups (e.g., Cl, F, NO2) on the ortho and para positions of the benzyl ring enhanced AChE inhibitory potency. nih.govnih.gov For instance, a derivative with an ortho-chloro substituent was the most potent in its series (IC50 = 0.91 µM). nih.govnih.gov In another series of pyridazine (B1198779) derivatives, introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for AChE inhibition and selectivity over BuChE, while modifications to the benzylpiperidine moiety itself were generally detrimental to activity. nih.gov Some flavonoid-based derivatives incorporating an N-benzylpiperidine moiety have also shown potent, dual-binding site inhibition of AChE. tandfonline.com

| Compound Series | Enzyme | Key Finding | IC50 Value (Most Potent) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | AChE | Ortho-chloro substitution on the benzyl ring enhanced potency. nih.govnih.gov | 0.91 µM |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazines | AChE | Indenopyridazine derivative showed highest potency. nih.gov | 10 nM |

| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides | hAChE | Unsubstituted phenyl ring on the oxadiazole showed good activity. acs.org | 0.907 µM |

| Flavonoid Derivatives | AChE | Isoflavone moiety acts as an efficient ligand for the peripheral site. tandfonline.com | 0.09 µM |

Table 4: Cholinesterase Inhibitory Activity of Various Benzylpiperidine Derivatives.

ATP-Sensitive Potassium Channel (K-ATP) Modulation

Research into the effects of this compound derivatives on ATP-sensitive potassium (K-ATP) channels is an emerging area of interest. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of molecules that interact with K-ATP channels provides a basis for potential investigation. K-ATP channels are crucial in linking cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons. nih.govmdpi.com Pharmacological modulation of these channels is a key strategy in treating conditions like type 2 diabetes and angina. nih.gov

K-ATP channels are complex hetero-octameric structures composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.gov The tissue-specific expression of SUR isoforms (SUR1, SUR2A, and SUR2B) allows for the development of drugs with selective actions. nih.gov For instance, K-ATP channel openers cause hyperpolarization, leading to vasodilation in smooth muscle, while channel closers in pancreatic β-cells lead to depolarization and subsequent insulin (B600854) secretion. mdpi.com

Studies on other classes of compounds, such as benzopyranylcyanoguanidines and benzothiadiazine dioxides, have shown that it is possible to design molecules with tissue selectivity for pancreatic K-ATP channels, highlighting the potential for developing novel therapeutic agents. nih.gov The exploration of this compound derivatives in this context could reveal novel modulators with unique selectivity profiles, although specific research data on this compound is not yet available.

Other Enzyme and Receptor Binding Studies

The 4-benzylpiperidine scaffold is a versatile pharmacophore that has been investigated for its interaction with a variety of enzymes and receptors. Derivatives of this structure have shown significant affinity for several key biological targets.

Sigma Receptors: A series of aralkyl derivatives of 4-benzylpiperidine have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov These receptors are implicated in a range of neurological disorders and cancer. The affinity of these compounds varied significantly based on the modifications to the aralkyl moiety, with some derivatives showing high affinity and selectivity for either the σ1 or σ2 subtype. nih.gov For example, certain benzylpiperidine analogs demonstrated high affinity for both the μ-opioid receptor and the σ1 receptor, suggesting potential as dual-acting analgesics with a reduced side-effect profile. nih.gov

Acetylcholinesterase (AChE): The 1-benzylpiperidine moiety is a core component of many potent acetylcholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. mdpi.comacs.orgnih.gov A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific substitutions on the benzamide (B126) group significantly increased inhibitory activity against AChE. nih.gov One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM, demonstrating the scaffold's potential for developing highly effective AChE inhibitors. nih.gov

Monoamine Oxidase (MAO): 4-Benzylpiperidine itself has been shown to inhibit the activity of rat brain monoamine oxidase-A (MAO-A) and -B (MAO-B). sigmaaldrich.com It also acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin. wikipedia.org This dual action suggests that derivatives of 4-benzylpiperidine could be explored for the treatment of depression and other mood disorders.

The following table summarizes the receptor and enzyme binding affinities of selected benzylpiperidine derivatives from various studies.

| Compound/Derivative Class | Target | Affinity (Ki or IC50) | Reference |

| Aralkyl derivatives of 4-benzylpiperidine | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Varied, with some in the nanomolar range | nih.gov |

| Benzylpiperidine analogs | μ-Opioid Receptor (MOR) and Sigma-1 (σ1) Receptor | Ki (MOR) = 56.4 nM, Ki (σ1R) = 11.0 nM for compound 52 | nih.gov |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | IC50 = 0.56 nM for compound 21 | nih.gov |

| 4-Benzylpiperidine | Monoamine Oxidase-A (MAO-A) | IC50 = 130 μM | wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase-B (MAO-B) | IC50 = 750 μM | wikipedia.org |

Preclinical Pharmacological Applications (Mechanism-Oriented)

Antifungal Activity through Ergosterol (B1671047) Biosynthesis Pathways

Derivatives of the 4-aminopiperidine (B84694) scaffold, which is structurally related to this compound, have been identified as a novel class of antifungal agents that target the ergosterol biosynthesis pathway. nih.govresearchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. mdpi.comsemanticscholar.org

A study focused on 4-aminopiperidines identified 1-benzyl-N-dodecylpiperidin-4-amine as a promising candidate for further development due to its significant in vitro antifungal activity against various Candida and Aspergillus species. nih.govresearchgate.netnih.gov The mechanism of action for these compounds is believed to be the inhibition of two key enzymes in the later stages of the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. nih.govresearchgate.net This mode of action is similar to that of established antifungal drugs like fenpropidin (B1672529) and amorolfine. nih.gov

The antifungal activity of selected 4-aminopiperidine derivatives is presented in the table below.

| Compound | Fungal Species | MIC (μg/mL) | Reference |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 | researchgate.net |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | 2-8 | researchgate.net |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-2 | researchgate.net |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | 2-4 | researchgate.net |

Immunosuppressive Agent Development

The development of novel immunosuppressive agents is critical for preventing organ transplant rejection and treating autoimmune diseases. While direct evidence for the immunosuppressive activity of this compound derivatives is not prominent in the literature, the broader field of small molecule immunomodulators is an active area of research. For example, derivatives of bergenin (B1666849), a natural isocoumarin, have been explored as a scaffold for new immunosuppressive agents by modulating cytokine production. sigmaaldrich.com The introduction of a benzyl group in some bergenin derivatives was found to influence their immunosuppressive activity. sigmaaldrich.com Given the wide range of biological activities exhibited by piperidine-containing compounds, the investigation of this compound derivatives as potential immunosuppressants could be a worthwhile endeavor, although specific studies are needed to confirm this potential.

Anticancer Research Pathways

The benzylpiperidine moiety is present in a number of compounds that have been investigated for their anticancer properties. Research has explored various mechanisms through which these compounds may exert their effects.

One area of investigation is the development of curcuminoids based on a bis(benzylidene)piperidone structure. researchgate.net Some of these compounds have demonstrated more potent antiproliferative activity against human cancer cell lines than the natural compound curcumin. researchgate.net For example, certain halogenated bis(4-methoxybenzylidene)-4-piperidone derivatives have been shown to induce apoptosis and arrest the cell cycle in melanoma cells. researchgate.net

Additionally, piperidine-containing compounds have been explored as scaffolds for developing inhibitors of various signaling pathways implicated in cancer progression. While research specifically on this compound in this context is limited, the structural motif is a common feature in molecules designed to target cancer cells. For instance, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, which contain a piperazine (B1678402) ring (a close relative of piperidine), exhibited potent anticancer activity against renal cell carcinoma. nih.gov The table below shows the anticancer activity of selected piperidine and related derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity (GI50 or IC50) | Reference |

| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | 518A2 (Melanoma) | Increased apoptosis and cell cycle arrest | researchgate.net |

| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | UO-31 (Renal) | Growth percentages of -7 and -19 for compounds 8c and 8g | nih.gov |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast) and MCF-7 (Breast) | Cytotoxic effects observed | frontiersin.org |

Modulation of Tissue Transglutaminase (TG-2) Expression

Tissue transglutaminase (TG-2) is a multifunctional enzyme implicated in a variety of biological processes, including cell adhesion, migration, and apoptosis. nih.gov Its dysregulation has been linked to several diseases, including celiac disease, neurodegenerative disorders, and cancer. nih.gov As such, TG-2 has emerged as a potential therapeutic target.

The primary role of TG-2 in celiac disease is the deamidation of specific gliadin peptides, which increases their immunogenicity. nih.gov Research has focused on developing inhibitors that can block this activity. While there are no specific studies on the modulation of TG-2 by this compound derivatives, the development of small molecule inhibitors of TG-2 is an active area of research. chalmers.se These inhibitors are often designed to interact with the enzyme's active site. chalmers.se The potential for this compound derivatives to act as modulators of TG-2 expression or activity remains to be explored.

Computational Chemistry and Spectroscopic Characterization in Research

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

The precise chemical structure of 4-benzylpiperidin-3-ol and its derivatives is confirmed using a suite of advanced spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

¹H NMR: In the ¹H NMR spectrum of 4-benzylpiperidine (B145979), one would expect to see signals corresponding to the protons on the piperidine (B6355638) ring and the benzyl (B1604629) group. chemicalbook.com The aromatic protons of the benzyl group typically appear in the downfield region (around 7.1-7.3 ppm). The protons on the piperidine ring would appear more upfield, with their chemical shifts and splitting patterns providing information about their connectivity and stereochemistry. For this compound, the presence of the hydroxyl group would introduce an additional signal for the hydroxyl proton and would influence the chemical shifts of the neighboring protons on the piperidine ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-benzylpiperidine, distinct signals would be observed for the carbons of the benzyl group and the piperidine ring. chemicalbook.com The aromatic carbons would appear in the range of 125-140 ppm, while the aliphatic carbons of the piperidine ring would be found at higher field (30-50 ppm). In this compound, the carbon atom attached to the hydroxyl group (C3) would be significantly deshielded, appearing at a lower field compared to the other piperidine carbons. A 13C NMR spectrum of the related compound 1-Benzyl-4-(pyrrolidin-1-yl)piperidin-3-ol shows the carbon bearing the hydroxyl group at approximately 70 ppm. spectrabase.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals and to establish the connectivity within the this compound molecule.

Table 2: Expected NMR Spectral Data for 4-Benzylpiperidine and Related Compounds

| Nucleus | Compound | Expected Chemical Shift Range (ppm) | Key Features | Reference |

|---|---|---|---|---|

| ¹H | 4-Benzylpiperidine | ~7.1-7.3 (aromatic), ~1.5-3.0 (aliphatic) | Signals for phenyl and piperidine protons. | chemicalbook.com |

| ¹³C | 4-Benzylpiperidine | ~125-140 (aromatic), ~30-50 (aliphatic) | Distinct signals for aromatic and aliphatic carbons. | chemicalbook.com |

| ¹³C | 1-Benzyl-4-(pyrrolidin-1-yl)piperidin-3-ol | ~70 (C-OH) | Deshielded carbon attached to the hydroxyl group. | spectrabase.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of 4-benzylpiperidine, obtained by electron ionization (EI), shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern is also characteristic, with a prominent peak often observed for the benzyl cation or related fragments resulting from the cleavage of the bond between the piperidine ring and the benzyl group. For this compound, the molecular ion peak would confirm its molecular weight of 191.27 g/mol . cymitquimica.com The fragmentation pattern would likely show losses of water (from the hydroxyl group) and cleavage of the benzyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-benzylpiperidine displays characteristic absorption bands for N-H stretching (for a secondary amine), C-H stretching (both aromatic and aliphatic), and C=C stretching of the aromatic ring. nist.govchemicalbook.com

For this compound, the most notable feature in its IR spectrum, in addition to the bands seen for 4-benzylpiperidine, would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of this band would be a key indicator of the alcohol functional group.

Table 3: Characteristic Infrared Absorption Bands for 4-Benzylpiperidine and Expected for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3200-3600 (broad) | Expected for this compound |

| N-H (Secondary Amine) | Stretching | ~3300-3500 | nist.govchemicalbook.com |

| C-H (Aromatic) | Stretching | ~3000-3100 | nist.govchemicalbook.com |

| C-H (Aliphatic) | Stretching | ~2850-3000 | nist.govchemicalbook.com |

| C=C (Aromatic) | Stretching | ~1450-1600 | nist.govchemicalbook.com |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer.

In the study of piperidine derivatives, such as the closely related trans-1-benzyl-4-aminopiperidin-3-ols, CD spectroscopy has been instrumental in assigning the absolute configuration. nih.gov Researchers have demonstrated that the CD spectra of enantiomeric pairs are mirror images of each other. For instance, the N-salicylidenimine derivative of one enantiomer, (3R,4R)-1 , exhibited negative Cotton effects, while its (3S,4S) counterpart showed positive Cotton effects at the same wavelengths. nih.gov This mirror-image relationship allows for unambiguous assignment of the absolute stereochemistry of the 3- and 4-positions on the piperidine ring. nih.gov By comparing the experimental CD spectrum of a compound with a known configuration or with quantum chemical calculations, the absolute configuration of an unknown sample can be determined.

The data below illustrates the characteristic Cotton effects observed for the N-salicylidenimine derivatives of enantiomeric amino alcohols, which enabled the assignment of their absolute configurations.

| Compound Derivative | Configuration | Cotton Effect Wavelengths | Observed Chirality |

| Derivative of (–)-6a | (3R,4R) | 250 nm, 322 nm | Negative |

| Derivative of (+)-6b | (3S,4S) | 250 nm, 322 nm | Positive |

Single-Crystal X-ray Diffraction Analysis for Stereochemical Assignment

Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of its stereochemistry. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and the absolute configuration of all stereogenic centers within the molecule.

For piperidine-based compounds, X-ray crystallography provides unambiguous stereochemical assignment. In the case of an amino alcohol precursor to trans-1-benzyl-4-aminopiperidin-3-ols, single-crystal X-ray analysis of its dihydrobromide salt confirmed the (3R,4R) configuration of the stereogenic centers. nih.gov This result was crucial as it validated the assignments made by other methods, such as stereochemical correlation. nih.govnih.gov The crystal structure reveals the exact spatial orientation of the substituents on the piperidine ring, solidifying the understanding of its molecular architecture. The ability of this technique to provide a complete and precise structural map makes it an indispensable tool in stereochemical research.

The crystallographic data provides fundamental parameters about the crystal's structure. Below are example parameters for a related piperidin-4-one oxime derivative, illustrating the type of data obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P1 21/c 1 |

| a (Å) | 19.5024(9) |

| b (Å) | 8.7503(4) |

| c (Å) | 11.6500(6) |

| β (°) | 100.846(2) |

| Volume (ų) | 1952.58(16) |

Multivariate Spectroscopic Methods for Solution Analysis

Analyzing the behavior and properties of molecules like this compound in solution presents unique challenges, especially when dealing with mixtures of stereoisomers or conformational equilibria. Multivariate spectroscopic methods offer a powerful approach to deconstruct complex data from solution-state analyses. These methods combine spectroscopic techniques (such as UV-Vis, NMR, or fluorescence spectroscopy) with chemometrics—the use of mathematical and statistical tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression—to extract meaningful information from large datasets.

While a specific multivariate analysis of this compound is not prominently documented, the methodology is broadly applicable to piperidine derivatives. For example, spectroscopic data from UV-Vis and NMR analyses of a solution containing different isomers or conformers of this compound would produce complex spectra where signals overlap. Multivariate methods can resolve these overlapping signals to identify and quantify the individual components.

The process typically involves:

Data Acquisition: Collecting spectra (e.g., UV-Vis or NMR) from the sample under various conditions.

Data Analysis: Applying chemometric algorithms to the spectral data. PCA can be used to identify patterns and reduce the dimensionality of the data, while PLS can be used to build predictive models for concentration or other properties.

This approach allows for rapid and efficient analysis without the need for complete separation of components, which is often a requirement in traditional chromatographic methods. By leveraging the subtle differences in the spectra of various species in solution, multivariate analysis can provide detailed insights into isomeric ratios, conformational dynamics, and interactions within the solution.

Applications As Key Synthetic Intermediates and Building Blocks

Precursor for Complex Piperidine (B6355638) Alkaloid Analogs

The functionalized piperidine framework is a common motif in a vast array of alkaloids, many of which exhibit potent biological activities. The strategic use of 4-benzylpiperidin-3-ol and its derivatives allows chemists to access analogs of these natural products. A notable example is its role in the synthesis of potential analogs of the antitumor piperidine alkaloid, pseudodistomin D.

Research has demonstrated a regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine, a close derivative of this compound, to produce trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This reaction is significant because it yields products that are considered potential intermediates for creating stereochemical analogs of pseudodistomin D. researchgate.net The process involves the interaction of a hard Lewis acid, such as diisobutylaluminum hydride (DIBAL-H), with various primary and secondary amines to achieve a specific ring-opening of the epoxide. researchgate.net This method provides a controlled entry into a class of substituted piperidines that are otherwise challenging to synthesize, highlighting the utility of the benzylpiperidinol scaffold in generating complex alkaloid-like structures.

Intermediate in the Synthesis of Iminosugars

Iminosugars, also known as azasugars, are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids that act as mimics of natural carbohydrates. cnr.it Due to their structural similarity to the transition states of glycoside hydrolysis, they are potent inhibitors of glycosidases and glycosyltransferases, giving them therapeutic potential for treating diseases like diabetes, viral infections, and lysosomal storage disorders. cnr.itresearchgate.net

A novel and stereoselective approach has been developed for the synthesis of iminosugar analogs, specifically 4-substituted 1-benzylpiperidine-3,5-diols, which utilizes precursors derived from the 1-benzylpiperidin-3-ol (B57625) framework. researchgate.netresearchgate.net The synthesis begins with the oxidation of trifluoroacetates of 1-benzyl-1,2,3,6-tetrahydropyridin-3-ols to form 1-benzyl-4,5-epoxypiperidin-3-ols. researchgate.net These epoxy alcohols then undergo a regio- and stereoselective nucleophilic ring-opening reaction in the presence of lithium perchlorate (B79767) with various nucleophiles. researchgate.net This cleavage of the epoxide ring yields the desired 4-substituted 1-benzylpiperidine-3,5-diols, which are stereochemical analogs of iminosugars. researchgate.net

This synthetic strategy provides a pathway to novel iminosugar analogs that can be screened for various biological activities. The benzyl (B1604629) group serves as a crucial protecting group for the piperidine nitrogen throughout the synthetic sequence.

Table 1: Synthesis of 4-Substituted 1-Benzylpiperidine-3,5-diols

| Nucleophile | Product |

| Benzylamine (B48309) | 4-(Benzylamino)-1-benzylpiperidine-3,5-diol |

| Thiophenol | 1-Benzyl-4-(phenylthio)piperidine-3,5-diol |

| Diallylamine | 1-Benzyl-4-(diallylamino)piperidine-3,5-diol |

Building Block for Immunosuppressive Agents (e.g., Tofacitinib)

The this compound scaffold is a critical component in the synthesis of sophisticated pharmaceutical agents, most notably the Janus kinase (JAK) inhibitor, Tofacitinib (Xeljanz®). Tofacitinib is an immunosuppressive drug used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. derpharmachemica.com The core structure of Tofacitinib contains a chiral 3-amino-4-methylpiperidine fragment, the synthesis of which often relies on intermediates derived from a protected piperidine ring.

In several synthetic routes to Tofacitinib, a key intermediate is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.net The synthesis of this crucial chiral amine frequently proceeds through an intermediate such as 1-benzyl-4-methylpiperidin-3-ol. derpharmachemica.com For instance, one retrosynthetic analysis identifies 1-benzyl-4-methyl-piperidin-3-ol as a key precursor, which can be synthesized from an olefin via an epoxide intermediate. derpharmachemica.com Another approach highlights a proline-catalyzed hydroxylation as a key step to produce enantiopure 1-benzyl-4-methylpiperidin-3-ol. researchgate.net

The benzyl group on the piperidine nitrogen serves as a stable protecting group that can be removed in the later stages of the synthesis. The stereochemistry of the hydroxyl group at the C-3 position is pivotal for establishing the final stereochemistry of the amino and methyl groups at the C-3 and C-4 positions of the piperidine ring in Tofacitinib. This underscores the importance of this compound derivatives as high-value building blocks in the construction of complex, orally active pharmaceuticals.

Table 2: Key Intermediates in Tofacitinib Synthesis Derived from the Benzylpiperidine Scaffold

| Intermediate Compound | Role in Synthesis |

| 1-Benzyl-4-methyl-piperidin-3-one | Precursor to the corresponding alcohol or amine |

| (cis)-1-Benzyl-4-methylpiperidin-3-ol | Chiral building block for establishing stereocenters |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Direct precursor to the core piperidine fragment of Tofacitinib |

Scaffold for Diverse Biologically Active Molecules

Beyond its role as an intermediate for specific targets, the this compound structure serves as a versatile scaffold for the development of new classes of biologically active molecules. A molecular scaffold is a core structure upon which various functional groups can be systematically added to create a library of compounds for biological screening. The piperidine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs.

The this compound scaffold offers multiple points for diversification. The hydroxyl group can be derivatized or used to direct the stereochemistry of adjacent substituents. The benzyl group can be readily removed via hydrogenolysis and the resulting secondary amine can be functionalized with a wide variety of substituents. wipo.int Furthermore, the piperidine ring itself can be modified.

This versatility allows for the exploration of diverse chemical space to identify compounds with novel biological activities. For example, derivatives of the related N-substituted piperidine-4-carboxylic acid scaffold have been synthesized and evaluated as inhibitors of steroid-5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions. nih.gov This demonstrates how the core piperidine structure can be systematically modified to target specific enzymes. Similarly, the use of the 1-benzyl-3,4-epoxypiperidine intermediate to create potential antitumor agents showcases the utility of this scaffold in generating molecules with significant pharmacological potential. researchgate.net The inherent conformational properties of the piperidine ring, combined with the synthetic handles provided by the benzyl and hydroxyl groups, make this compound an attractive starting point for the discovery of new therapeutic agents.

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies

The synthesis of substituted piperidines, particularly chiral ones like 4-benzylpiperidin-3-ol, is a focal point of extensive research. While classical methods are well-established, the future lies in developing more efficient, stereoselective, and scalable synthetic routes.

A key area of development is the advancement of asymmetric synthesis. The double reduction of pyridine (B92270) derivatives is a promising approach. nih.gov For instance, an initial reduction using sodium tetrahydroborate can be followed by a highly selective asymmetric hydrogenation employing a catalytic ruthenium(II) or rhodium(I) complex. nih.gov These methods aim to convert enamines into the desired piperidine (B6355638) with high stereocontrol. Another sophisticated strategy involves the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which offers a powerful way to construct the piperidine ring with defined stereochemistry. nih.gov

Palladium-catalyzed reactions are also at the forefront of next-generation methodologies. Techniques such as ligand-free diastereoselective intramolecular allylic amination are being explored, where a protecting group on the nitrogen atom can act as an internal chiral ligand, directing the stereochemical outcome of the cyclization. nih.gov Furthermore, intramolecular cyclization cascades, such as the acid-mediated hydroamination/cyclization of alkynes, provide a rapid entry into complex piperidine structures, though the substrate scope can be sensitive to the electronic nature of substituents. nih.gov

The table below summarizes some next-generation approaches applicable to piperidine synthesis.

| Methodology | Catalyst/Reagent | Key Feature |

| Asymmetric Double Reduction | Ruthenium(II) or Rhodium(I) complexes | High stereoselectivity in the second hydrogenation step. nih.gov |

| Intramolecular aza-Heck Cyclization | Palladium complexes | Enantioselective formation of the piperidine ring from acyclic precursors. nih.gov |

| Intramolecular Allylic Amination | Palladium (ligand-free) | Diastereoselective cyclization directed by a chiral protecting group. nih.gov |

| Reductive Hydroamination/Cyclization | Acid-mediated | Cascade reaction of alkynes to rapidly form the piperidine core. nih.gov |

Exploration of Novel Receptor Targets and Signaling Pathways

While derivatives of this compound are known to interact with established targets, a significant future direction is the exploration of novel biological receptors and signaling pathways to address unmet medical needs.

Sigma Receptors (σRs) have emerged as attractive targets for neurological disorders and pain. nih.gov The benzylpiperidine motif is a key pharmacophore for high-affinity σR ligands. Research is focused on designing polyfunctionalized molecules that exhibit high affinity and selectivity for the σ1R subtype over the σ2R subtype. nih.gov For example, compounds combining the N-benzylpiperidine moiety with other pharmacophores have shown potent σ1R affinity with Kᵢ values in the low nanomolar range. nih.gov

Dopamine (B1211576) Receptors , specifically the D4 subtype, are being investigated as potential targets for cancers like glioblastoma. Novel antagonists incorporating a piperidine core are being designed and evaluated for their potential to inhibit tumor growth. researchgate.net

Cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remain critical targets for Alzheimer's disease. Future work involves designing benzylpiperidine-linked benzimidazolinones and other heterocyclic systems that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. durham.ac.uk This dual-site binding can lead to more potent and potentially disease-modifying inhibitors.

The table below highlights some novel receptor targets for benzylpiperidine derivatives.

| Receptor Target | Therapeutic Area | Key Findings | Reference |

| Sigma-1 Receptor (σ1R) | Neuropathic Pain, Neurological Disorders | Benzylpiperidine derivatives show high affinity (Kᵢ = 1.45 nM) and selectivity. | nih.gov |

| Dopamine D4 Receptor | Glioblastoma | Novel piperidine antagonists are being explored as potential treatments. | researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Dual-binding inhibitors targeting both CAS and PAS show enhanced potency. | durham.ac.uk |

Integration of Advanced Computational Techniques in Drug Design

The design and optimization of this compound derivatives are increasingly reliant on advanced computational techniques. These in silico methods accelerate the drug discovery process by predicting biological activity and elucidating molecular interactions, thereby reducing the need for extensive empirical screening.

Target Prediction and Activity Profiling: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to analyze new piperidine structures and predict their most likely protein targets and pharmacological effects. nih.gov This allows researchers to identify potential therapeutic applications for novel compounds early in the discovery pipeline, suggesting that derivatives may interact with a wide range of enzymes, receptors, and ion channels. nih.gov

Molecular Docking and Dynamics: Molecular docking is a crucial tool for understanding how benzylpiperidine derivatives bind to their receptor targets. Docking studies have been instrumental in rationalizing the potent inhibitory activity of compounds targeting cholinesterases by revealing key interactions, such as π-π stacking between the benzyl (B1604629) group and aromatic residues like Tryptophan (Trp) in the active site. durham.ac.uk These simulations help in optimizing the ligand structure to enhance binding affinity and selectivity. durham.ac.uknih.gov

Conformational Analysis: Computational methods, particularly Density Functional Theory (DFT), are used to predict the conformational preferences of the piperidine ring. nih.gov These calculations can determine the relative stability of different chair, boat, or twist conformations and predict the orientation (axial vs. equatorial) of substituents, which is critical for biological activity. nih.govias.ac.in

Design of Chiral Catalysts Utilizing Piperidine Derivatives

The inherent chirality and rigid conformational nature of piperidine derivatives make them excellent scaffolds for the design of new chiral ligands and catalysts for asymmetric synthesis. This represents a shift from piperidines being solely the target of synthesis to becoming a tool for synthesis.

The development of modular, non-symmetrical ligands has proven highly effective in asymmetric catalysis, often outperforming traditional C2-symmetric ligands. nih.gov Chiral piperidine scaffolds can be incorporated into these designs, for example, in P,N-ligands where the piperidine framework provides a rigid backbone to orient phosphorus and nitrogen donor atoms around a metal center. nih.govscispace.com This precise spatial arrangement is key to inducing high levels of enantioselectivity in reactions like hydrogenations and palladium-catalyzed allylic substitutions. nih.gov

The synthesis of chiral bipyridine-type ligands derived from natural products like pinenes demonstrates how a chiral moiety can be used to construct a catalyst. durham.ac.uk Similarly, the this compound structure offers stereogenic centers that can be used to create a chiral environment in a metal complex. The hydroxyl group provides a handle for further functionalization, allowing the piperidine to be tethered to phosphine, oxazoline, or other coordinating groups to create novel, effective ligands for a broad range of asymmetric transformations. scispace.commdpi.com

Investigation of Conformational Dynamics and pH-Triggered Functions